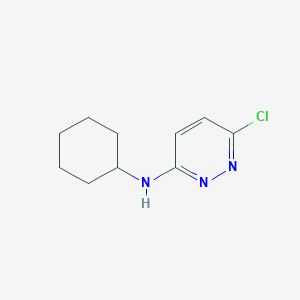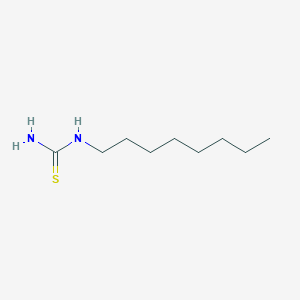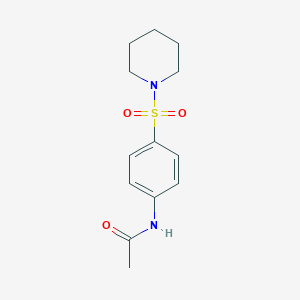![molecular formula C19H17F3N2O B087000 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 10243-44-4](/img/structure/B87000.png)
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action that makes it a valuable tool for studying the GABA-A receptor.
Wirkmechanismus
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 acts as a negative allosteric modulator of the GABA-A receptor. This means that it binds to a site on the receptor that is separate from the site where GABA binds, and it reduces the ability of GABA to activate the receptor. This unique mechanism of action allows 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 to be used to study the effects of GABA-A receptor activation on various physiological processes.
Biochemische Und Physiologische Effekte
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the GABA-A receptor, which can lead to changes in neuronal excitability and neurotransmitter release. It has also been shown to have anxiogenic effects in animal models, meaning that it can induce anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in lab experiments is its unique mechanism of action. By acting as a negative allosteric modulator of the GABA-A receptor, 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 allows researchers to study the effects of GABA-A receptor activation without the confounding effects of benzodiazepine agonists. However, one limitation of using 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 is its anxiogenic effects. This can make it difficult to interpret behavioral data in animal models.
Zukünftige Richtungen
There are many potential future directions for research involving 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513. One area of interest is the development of new drugs that target the GABA-A receptor. 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a unique mechanism of action that could be used as a starting point for drug development. Another area of interest is the use of 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in studies of anxiety and other psychiatric disorders. By inducing anxiety-like behavior in animal models, 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 could be used to study the underlying mechanisms of these disorders.
Synthesemethoden
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it is important to note that the compound is produced in a laboratory setting and is not available for commercial use.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been used extensively in scientific research to study the GABA-A receptor. This receptor is an important target for many drugs, including benzodiazepines, which are commonly used to treat anxiety and sleep disorders. 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a unique mechanism of action that makes it a valuable tool for studying the GABA-A receptor.
Eigenschaften
CAS-Nummer |
10243-44-4 |
|---|---|
Produktname |
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
Molekularformel |
C19H17F3N2O |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
5-methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H17F3N2O/c1-23-16-7-6-13(19(20,21)22)10-15(16)18-14-5-3-2-4-12(14)8-9-24(18)11-17(23)25/h2-7,10,18H,8-9,11H2,1H3 |
InChI-Schlüssel |
QZGMLPBWGWFSRH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)C(F)(F)F |
Kanonische SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)C(F)(F)F |
Synonyme |
5,9,10,14b-Tetrahydro-5-methyl-2-(trifluoromethyl)isoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
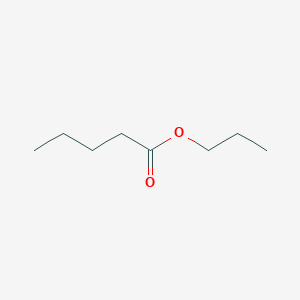
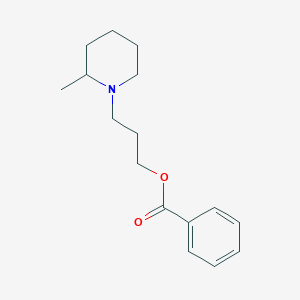
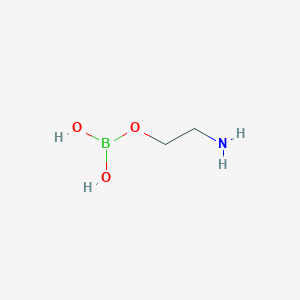
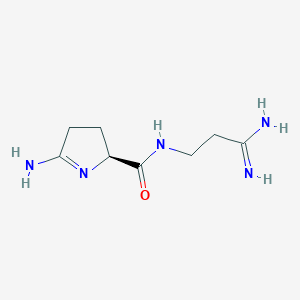
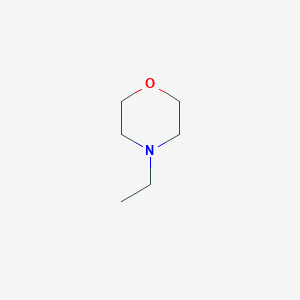

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)

